1,2-Dihydrophosphete

描述

1,2-Dihydrophosphete is a four-membered phosphorus-containing heterocycle characterized by a planar, partially conjugated system with two adjacent carbon atoms and one phosphorus atom in a strained ring structure . First synthesized in the 1980s via transition-metal-mediated reactions , it has gained renewed interest due to its applications in catalysis, medicinal chemistry, and materials science. The compound’s unique electronic structure arises from the interaction of the phosphorus lone pair with the π-system of the ring, enabling tunable photophysical and electrochemical properties .

Recent advances in synthesis include cobalt/rhodium-catalyzed C–H activation and phosphoryl migration, which provide atom-economical, high-yield routes to functionalized this compound oxides (e.g., yields up to 92%) . This contrasts with earlier stoichiometric methods reliant on titanium, zirconium, or tungsten complexes . The compound’s stability is enhanced by electron-withdrawing substituents (e.g., P=O or P–Au groups), which mitigate oxidation sensitivity .

属性

CAS 编号 |

132515-09-4 |

|---|---|

分子式 |

C3H5P |

分子量 |

72.05 g/mol |

IUPAC 名称 |

1,2-dihydrophosphete |

InChI |

InChI=1S/C3H5P/c1-2-4-3-1/h1-2,4H,3H2 |

InChI 键 |

UJPZNVXMZCSJLL-UHFFFAOYSA-N |

规范 SMILES |

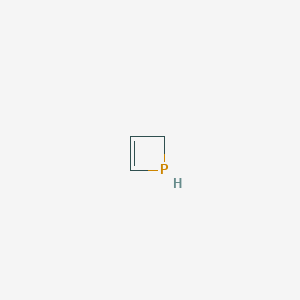

C1C=CP1 |

产品来源 |

United States |

准备方法

1,2-Dihydrophosphete can be synthesized through several methods. One common approach involves the cobalt- or rhodium-catalyzed C–H activation and formal phosphoryl migration . This method is efficient, featuring high yields, short reaction times, and operational simplicity. Another method involves the intramolecular coupling of dialkynylphosphane and zirconocene-benzene . These synthetic routes provide access to functionalized this compound derivatives, which are valuable for further applications.

化学反应分析

1,2-Dihydrophosphete undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxides.

Substitution: It can participate in substitution reactions, particularly with electron-rich alkynes via [2 + 2] cycloadditions.

Rearrangement: The compound can undergo rearrangement reactions, providing straightforward access to different derivatives.

Common reagents used in these reactions include cobalt or rhodium catalysts for C–H activation and electron-rich alkynes for cycloadditions. The major products formed from these reactions are functionalized this compound derivatives, which have unique photophysical properties .

科学研究应用

1,2-Dihydrophosphete has several scientific research applications:

Optoelectronics: It is used in the development of electroluminescent phosphorus materials for light-emitting devices.

Catalysis: The compound serves as a ligand or organocatalyst in various chemical transformations.

Medicinal Chemistry: It functions as a bioactive molecule and is explored for potential drug development.

Materials Science: The unique properties of this compound make it suitable for constructing organic light-emitting diodes (OLEDs) and other advanced materials.

作用机制

The mechanism of action of 1,2-dihydrophosphete involves its ability to participate in various chemical reactions due to its strained ring structure. The molecular targets and pathways involved include C–H bond activation and formal phosphoryl migration, which facilitate the formation of functionalized derivatives . These reactions are highly stereo- and chemoselective, making this compound a valuable compound for precise molecular engineering .

相似化合物的比较

Tables

Table 1: Photophysical Properties of Selected Derivatives

| Derivative | Substituent | λabs (nm) | λem (nm) | Φf (%) | TGA (°C) |

|---|---|---|---|---|---|

| 3a | P=O | 358 | 456 | 2.0 | 320 |

| 3d | Fluorene | 400 | 468 | 12.0 | 375 |

| 3f | Carbazole | 409 | 483 | 8.5 | 350 |

Table 2: Electrochemical Properties

| Derivative | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) |

|---|---|---|---|

| 3a | -5.3 | -2.1 | +1.2 |

| 3d | -5.1 | -2.0 | +1.0 |

| 5a | -5.4 | -2.3 | +1.4 |

Data from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。